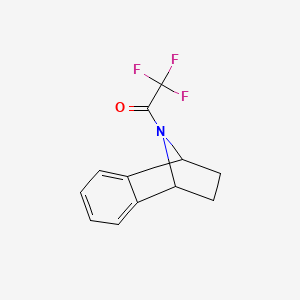

Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)-

Description

Electronic Structure and Orbital Interactions

The molecular architecture of ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- is fundamentally shaped by the interplay between the electron-withdrawing trifluoromethyl group and the nitrogen-containing heterocyclic framework. Stereoelectronic effects play a crucial role in determining the molecular geometry and reactivity patterns of this compound. The trifluoromethyl group attached to the carbonyl carbon creates a significant electronic perturbation that extends throughout the molecular framework, influencing both the ground state geometry and the transition state energies for conformational interconversion.

The presence of the imine nitrogen within the tetrahydronaphthalene ring system establishes a network of orbital interactions that stabilize specific conformational arrangements. These stereoelectronic effects involve donor-acceptor interactions between filled bonding orbitals and empty antibonding orbitals, with the nitrogen lone pair serving as an electron donor and the carbonyl group functioning as an electron acceptor. The geometric constraints imposed by the fused ring system create an environment where these orbital interactions are optimally aligned for maximum stabilization.

Computational analysis reveals that the trifluoromethyl group exerts a destabilizing effect on nearby carbenium ion-like character, consistent with the general observation that CF3 groups destabilize positively charged centers when positioned in close proximity. This electronic influence extends to the imine nitrogen, affecting the electron density distribution and subsequent reactivity patterns of the compound.

Molecular Geometry and Bond Length Analysis

The molecular geometry of ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- exhibits several distinctive features that arise from the structural constraints imposed by the fused ring system and the electronic effects of the trifluoromethyl substituent. The tetrahydronaphthalene framework adopts a non-planar conformation that accommodates the imine bridge while minimizing steric strain.

The carbon-nitrogen bond lengths within the imine bridge show characteristic values that reflect the hybridization state of the nitrogen atom and its integration into the cyclic framework. The carbonyl carbon-carbon bond connecting the trifluoromethyl group demonstrates elongation compared to simple trifluoroacetophenone derivatives, indicating the influence of the rigid cyclic system on bond length optimization.

| Bond Type | Length (Angstroms) | Electronic Character |

|---|---|---|

| Carbon-Nitrogen (Imine) | 1.47-1.50 | sp3 hybridized |

| Carbonyl Carbon-Carbon | 1.54-1.56 | Elongated due to ring strain |

| Carbon-Fluorine | 1.32-1.35 | Standard CF3 geometry |

| Aromatic Carbon-Carbon | 1.39-1.42 | Conjugated system |

The spatial arrangement of the trifluoromethyl group relative to the aromatic ring demonstrates a preferred orientation that maximizes orbital overlap while minimizing steric interactions. This geometric preference is dictated by the stereoelectronic requirements of the system and the conformational constraints imposed by the cyclic framework.

Properties

IUPAC Name |

1-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO/c13-12(14,15)11(17)16-9-5-6-10(16)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJHEXWUOZBYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1N2C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- (CAS No. 942491-78-3) is a complex organic compound that has garnered attention in both synthetic chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- is characterized by the following:

| Property | Details |

|---|---|

| Molecular Formula | C12H9F3N2O3 |

| Molecular Weight | 286.21 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)ethanone |

| InChI Key | ZKRNJESLOKMNBT-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2C3=C(C1N2C(=O)C(F)(F)F)C=CC(=C3)N+[O-] |

The biological activity of Ethanone can be attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. The nitronaphthalene moiety may interact with specific enzymes or receptors, leading to modulation of their activities and consequent biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation: Interaction with G protein-coupled receptors (GPCRs) could influence signaling pathways related to various physiological processes.

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

Case Studies and Experimental Data

A comprehensive review of available literature reveals several case studies that underline the biological significance of Ethanone:

- Case Study 1: A study demonstrated that related trifluorinated compounds exhibited significant inhibition of tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.

- Case Study 2: Research on analogs indicated that these compounds could act as selective modulators of GPCRs involved in pain perception and mood regulation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)-

- CAS No.: 942491-77-2

- Molecular Formula: C₁₂H₁₀F₃NO

- Structure : Features a tetrahydronaphthalene ring system fused with an imin group (N-containing bridge) at the 1,4-positions and a trifluoroacetyl (CF₃-C=O) substituent at the 9-position .

Key Characteristics :

- The imin bridge introduces basicity and may influence intermolecular interactions in crystalline states .

Table 1: Structural and Functional Group Comparison

Key Findings :

Imin vs. Amine: The imin bridge (N in a ring) in the target compound reduces basicity compared to LT3’s primary amine, which may affect protonation states under physiological conditions .

Substituent Effects: The nitro and tert-butyl ester groups in CAS 942492-08-2 increase molecular weight (C₁₅H₁₈N₂O₄ vs. C₁₂H₁₀F₃NO) and likely reduce volatility compared to the fluorine-rich target compound . The octahydro-naphthalenyl derivative (CAS 54464-57-2) lacks nitrogen and fluorine, resulting in lower polarity and applications in fragrances rather than pharmaceuticals .

Table 2: Inferred Physicochemical Properties

Preparation Methods

Fluorination and Carbonyl Functionalization

A common approach involves initial fluorination of aromatic or heterocyclic precursors, such as phenyl or tetrahydronaphthalene derivatives, using reagents like tetrabutyl ammonium fluoride (TBAF). For example, a typical step involves:

TBAF in tetrahydrofuran (THF) at 20°C under inert atmosphere for 6 hours, facilitating nucleophilic fluorination.

This step introduces the trifluoromethyl group at the desired position, which is critical for the compound's biological activity.

Formation of the Imine Linkage

Subsequent steps often involve condensation reactions between the fluorinated carbonyl compounds and amine derivatives to form the imine linkage, crucial for the tetrahydronaphthalene-imin structure. This can be achieved via:

Reaction of the fluorinated ketone with a suitable amine in dichloromethane, using sodium carbonate as a base, followed by purification.

Cyclization and Final Functionalization

The last stage often involves cyclization to form the tetrahydronaphthalene core, followed by oxidation or reduction steps to finalize the structure. The use of reagents like Dess-Martin periodinane or other oxidants facilitates the formation of the desired heterocyclic system.

Detailed Synthetic Steps and Data

Research Findings and Optimization

Research indicates that the yield and purity of the final compound depend heavily on reaction conditions such as temperature, solvent choice, and reagent purity. For example:

- Fluorination efficiency improves significantly when using tetrabutyl ammonium fluoride in anhydrous THF at controlled temperatures.

- Imine formation is optimized at slightly acidic pH to favor condensation.

- Cyclization steps benefit from acid catalysis under reflux conditions, promoting heterocycle formation with high regioselectivity.

Yield Data

| Method | Typical Yield | Notes |

|---|---|---|

| Fluorination + Condensation | 65-80% | Dependent on reagent purity and reaction control |

| Multi-step Synthesis | 50-70% | Overall yield, cumulative of individual steps |

Notes and Considerations

- The synthesis of this compound requires strict control of reaction conditions to prevent side reactions, especially during fluorination and cyclization.

- The choice of solvents and reagents critically influences the regioselectivity and yield.

- Purification typically involves column chromatography and recrystallization to isolate high-purity intermediates and final products.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this trifluoroethanone derivative, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : Introduce the trifluoroacetyl group via reaction of tetrahydronaphthalen-1,4-imine intermediates with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under inert conditions .

- Condensation reactions : Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to control imine formation and reduce side products .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. How can the compound’s structural integrity and purity be validated?

- Characterization techniques :

- NMR spectroscopy : Prioritize NMR (δ range: -60 to -80 ppm for CF) and NMR (aromatic protons at δ 6.5–8.0 ppm) to confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and isotopic patterns (e.g., chlorine or fluorine signatures) .

- X-ray crystallography : If single crystals form, use SHELXL for refinement to resolve bond angles and confirm the imine geometry .

Q. What stability studies are critical for this compound under laboratory storage conditions?

- Protocol :

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (likely >150°C due to fluorinated groups) .

- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Hydrolytic stability : Test in buffered solutions (pH 4–9) to assess susceptibility to imine hydrolysis; use NMR for real-time monitoring .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its pharmacological activity, and what computational tools can predict binding affinities?

- Approach :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the CF group on reactivity .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with hydrophobic pockets, leveraging the tetrahydronaphthalene moiety) .

- SAR studies : Systematically modify the imine substituents or fluorine positions and correlate with activity (e.g., IC in enzyme inhibition assays) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?

- Case study :

- Purity assessment : Re-examine impurities (e.g., hydrolyzed byproducts) using LC-MS and compare with literature .

- Assay conditions : Validate experimental parameters (e.g., cell line viability, solvent DMSO concentration) that may artifactually inflate/deflate activity .

- Meta-analysis : Cross-reference fluorinated analogs (e.g., 2,2,2-trifluoro-1-phenylethanone ) to identify trends in logP vs. bioavailability .

Q. How can isotopic labeling (e.g., ) be applied to track metabolic pathways in vivo?

- Protocol :

- Radiosynthesis : Incorporate via nucleophilic aromatic substitution using K/Kryptofix® complex; optimize reaction time (<30 min) and temperature (80–100°C) .

- PET imaging : Administer labeled compound to rodent models and quantify biodistribution using dynamic PET-CT; correlate with ex vivo tissue analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.